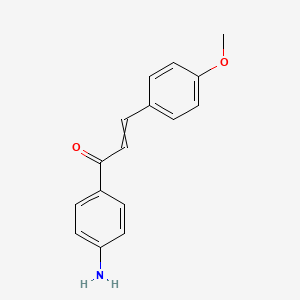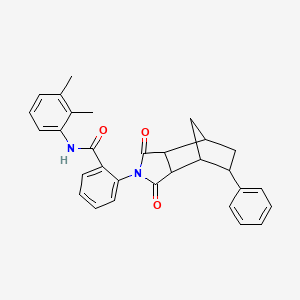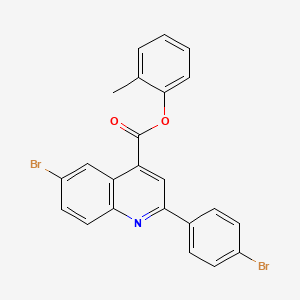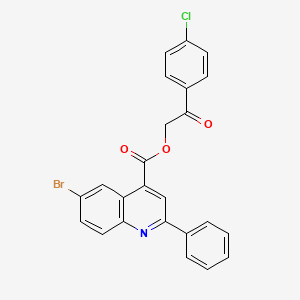
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structural arrangement. This compound features a benzoyloxy group attached to a phenyl ring, which is further connected to a propan-2-yl group. The presence of multiple aromatic rings and ester functionalities makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE typically involves esterification reactions. One common method is the reaction between 4-(3-methylbenzoyloxy)benzoic acid and 4-(3-methylbenzoyloxy)phenylpropan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The aromatic rings may also participate in π-π interactions with proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL BENZOATE
- 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 4-METHYLBENZOATE
Uniqueness
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is unique due to the specific positioning of the methylbenzoyloxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple ester functionalities also provides diverse opportunities for chemical modifications and applications.
Eigenschaften
Molekularformel |
C31H28O4 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[4-[2-[4-(3-methylbenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C31H28O4/c1-21-7-5-9-23(19-21)29(32)34-27-15-11-25(12-16-27)31(3,4)26-13-17-28(18-14-26)35-30(33)24-10-6-8-22(2)20-24/h5-20H,1-4H3 |
InChI-Schlüssel |
RJQGWDKDLJXGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12464036.png)


![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
![but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B12464068.png)
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)


![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12464080.png)
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)
![butyl 3-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12464088.png)

